2-Methylmorpholine-4-carbohydrazonamide
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Overview
Description
2-Methylmorpholine-4-carbohydrazonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a morpholine ring substituted with a methyl group and a carbohydrazonamide functional group. Its chemical formula is C6H13N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylmorpholine-4-carbohydrazonamide typically involves the reaction of 2-methylmorpholine with hydrazine derivatives. One common method includes the reaction of 2-methylmorpholine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methylmorpholine-4-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-Methylmorpholine-4-carbohydrazonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antifungal and antibacterial treatments.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methylmorpholine-4-carbohydrazonamide exerts its effects involves interactions with specific molecular targets. For instance, in antifungal applications, it may interfere with the synthesis of ergosterol, a key component of fungal cell membranes. This disruption can lead to cell membrane instability and ultimately cell death. The compound may also generate reactive oxygen species (ROS), contributing to its antifungal activity .
Comparison with Similar Compounds
Similar Compounds
5-Aminoimidazole-4-carbohydrazonamide: Known for its antifungal properties.
N-Methylmorpholine: Used as a base catalyst in various chemical reactions.
4-Methylmorpholine: Similar structure but lacks the carbohydrazonamide group.
Uniqueness
2-Methylmorpholine-4-carbohydrazonamide is unique due to its specific combination of a morpholine ring with a carbohydrazonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
56204-54-7 |
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Molecular Formula |
C6H14N4O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N'-amino-2-methylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C6H14N4O/c1-5-4-10(2-3-11-5)6(7)9-8/h5H,2-4,8H2,1H3,(H2,7,9) |
InChI Key |
CFHNANGEYWFXIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)C(=NN)N |
Origin of Product |
United States |
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